5-Benzyl 7-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate
Overview
Description
5-Benzyl 7-methyl 8-oxo-5-azaspiro[25]octane-5,7-dicarboxylate is a complex organic compound with a unique spirocyclic structure This compound is characterized by its spiro linkage, which connects two cyclic systems through a single atom, creating a rigid and three-dimensional framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl 7-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic intermediate.
Methylation and Oxidation: The methyl group is typically introduced through alkylation reactions, while the oxo group can be introduced via oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl 7-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the molecule.
Hydrolysis: The ester groups in the compound can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Benzyl halides, alkyl halides.
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH
Properties
IUPAC Name |
5-O-benzyl 7-O-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-22-15(20)13-9-18(11-17(7-8-17)14(13)19)16(21)23-10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOATYAJHHSXDPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC2(C1=O)CC2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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